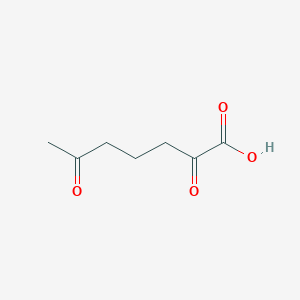![molecular formula C15H22N4O3 B14428100 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide CAS No. 83800-50-4](/img/structure/B14428100.png)
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes both acetamido and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide typically involves multiple steps. One common method starts with the acylation of an amino group using acetic anhydride to form the acetamido group. The subsequent steps involve the introduction of the aminoethyl group and the formation of the benzamide structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The acetamido and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetamido-3-[(2-ethylbutanoyl)amino]benzoic acid
- 4-Amino-N-(2-(diethylamino)ethyl)benzamide sulfate
Uniqueness
4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
83800-50-4 |
|---|---|
Fórmula molecular |
C15H22N4O3 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
4-acetamido-N-[2-[(4-amino-3-oxobutyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)19-13-4-2-12(3-5-13)15(22)18-9-8-17-7-6-14(21)10-16/h2-5,17H,6-10,16H2,1H3,(H,18,22)(H,19,20) |
Clave InChI |
GWMDVPDURPDNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNCCC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


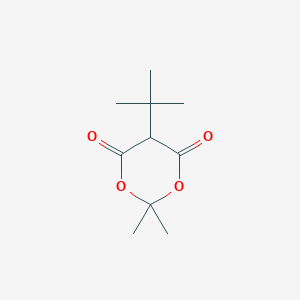

![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
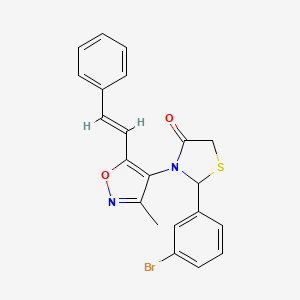

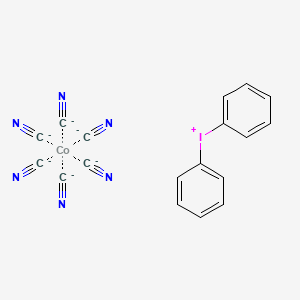
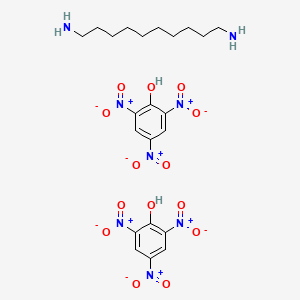

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)



![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
